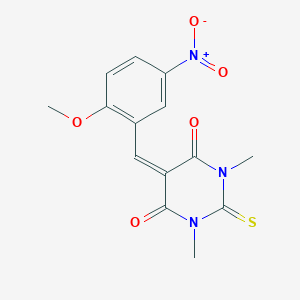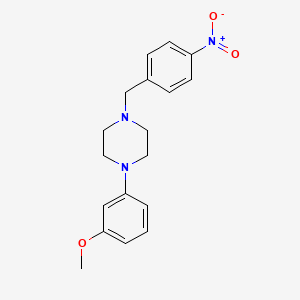![molecular formula C14H16N4O3 B5799493 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide](/img/structure/B5799493.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide, also known as ML267, is a chemical compound that has gained attention in the scientific community due to its potential use in biomedical research. This compound has been found to have a unique mechanism of action and has shown promising results in various experiments.
Wirkmechanismus
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide involves the inhibition of an enzyme called nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is involved in the production of nicotinamide adenine dinucleotide (NAD+), which is an essential molecule for various cellular processes. This compound inhibits NAMPT by binding to a specific site on the enzyme, which prevents it from functioning properly. This leads to a depletion of NAD+ levels, which ultimately leads to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific application. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce cell death. In neurodegenerative diseases, this compound has been found to protect neurons from damage and improve cognitive function. In infectious diseases, this compound has been found to inhibit the growth of bacteria and viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide is its unique mechanism of action. It targets a specific enzyme, which makes it a promising candidate for various applications in biomedical research. However, one of the limitations of this compound is its potential toxicity. It has been found to be toxic to certain cell types, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide research. One potential application is in the treatment of cancer, where it may be used in combination with other drugs to improve treatment outcomes. Another potential application is in the treatment of neurodegenerative diseases, where it may be used to improve cognitive function and delay disease progression. Additionally, this compound may be studied for its potential use in infectious diseases, where it may be used to develop new antibiotics and antiviral drugs. Further research is needed to fully understand the potential of this compound in biomedical research.
Synthesemethoden
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide involves a series of chemical reactions that require expertise in organic chemistry. The process starts with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate to form 2-nitrochalcone. This intermediate is then reacted with hydrazine hydrate to form 2-nitro-N'-phenylbenzohydrazide. The final step involves the reaction of this intermediate with 1-ethyl-4-bromomethylpyrazole to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide has been found to have potential applications in various fields of biomedical research. It has been studied for its role in cancer research, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its role in neurodegenerative diseases, where it has shown potential in protecting neurons from damage. This compound has also been studied for its role in infectious diseases, where it has shown potential in inhibiting the growth of bacteria and viruses.
Eigenschaften
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-3-17-10-11(8-15-17)9-16(2)14(19)12-6-4-5-7-13(12)18(20)21/h4-8,10H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJLDTGCXFDLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN(C)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5799415.png)
![5-(1-piperidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5799426.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5799442.png)
![N'-(tert-butyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5799444.png)

![N-[3-(aminocarbonothioyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5799450.png)
![1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5799453.png)
![N-[4-({[2-(methylthio)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5799466.png)



![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)